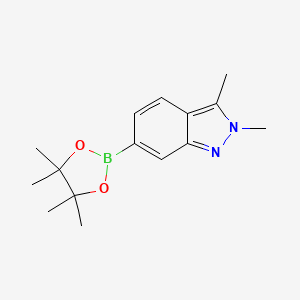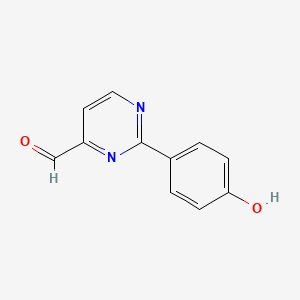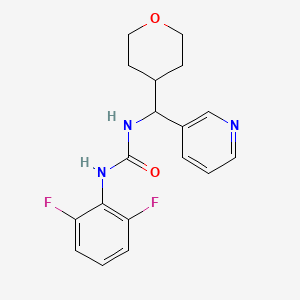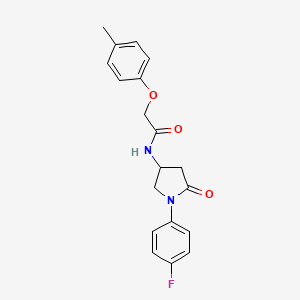![molecular formula C20H18N2O3S B2760893 (Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868376-20-9](/img/structure/B2760893.png)
(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazoles, such as the one in your compound, are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzothiazoles is characterized by a planar, aromatic system. The presence of the acetyl group (-COCH3) and the allyl group (-CH2-CH=CH2) in your compound would add to the complexity of the structure .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, due to the electron-rich nature of the thiazole ring . The acetyl and allyl groups in your compound could potentially participate in reactions as well .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Benzothiazoles are generally stable and have good thermal and oxidative stability .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
- Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. A specific compound was identified as the most active antimicrobial agent, and another as the most active anticancer agent, demonstrating the potential of thiazolidinone derivatives in treating infections and cancer (Deep et al., 2016).
Antifungal Agent Synthesis
- A method for synthesizing allyl sulfides, including a potent antifungal compound, was developed. This showcases the application of similar chemical structures in creating effective antifungal agents (Das et al., 2007).
Interaction with Nitroreductase
- Thiazolides, including nitazoxanide, interact with nitroreductase enzymes in protozoan parasites. This interaction inhibits the enzyme's activity, highlighting a potential mechanism through which these compounds exert their antiparasitic effects (Müller et al., 2007).
Photodynamic Therapy for Cancer
- New derivatives containing Schiff base groups were synthesized for their high singlet oxygen quantum yield, important for Type II photodynamic therapy mechanisms. This indicates the role of such compounds in cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Structure-Function Relationship in Anticancer Activity
- The structure-function relationship of thiazolides was investigated, showing their ability to induce cell death in colon carcinoma cell lines. This research points to the importance of specific molecular structures in activating apoptotic pathways in cancer cells (Brockmann et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-acetyl-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-4-12-22-18-16(25-3)6-5-7-17(18)26-20(22)21-19(24)15-10-8-14(9-11-15)13(2)23/h4-11H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBCNPFIJQHVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2760813.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2760816.png)
![2-(4-ethoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2760819.png)




![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2760833.png)